

The Role of Ninerafaxstat in Diabetic Cardiomyopathy: A Technical Overview

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Compound of Interest

Compound Name: Ninerafaxstat

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This technical guide provides an in-depth analysis of **Ninerafaxstat** (also known as IMB-1018972), a novel cardiac mitotrope, and its therapeutic potential in the context of diabetic cardiomyopathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.

Introduction: Targeting a Metabolic Malady

Diabetic cardiomyopathy is a significant and independent contributor to heart failure in patients with type 2 diabetes (T2D).[1][2] The diabetic heart is metabolically inflexible, characterized by an over-reliance on fatty acid oxidation for energy production, reduced glucose oxidation, and inhibition of the pyruvate dehydrogenase (PDH) complex.[1][2] This metabolic shift leads to a diminished myocardial energy reserve, cardiac steatosis, lipotoxicity, and ultimately, diastolic dysfunction.[1]

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor designed to address this metabolic imbalance. By partially inhibiting the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), **Ninerafaxstat** shifts the heart's energy preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This mechanism is intended to restore myocardial energy homeostasis and improve cardiac function.

Preclinical Evidence: Foundational Insights in a Myocardial Infarction Model

While specific preclinical studies of **Ninerafaxstat** in dedicated diabetic cardiomyopathy animal models are not yet published, research in a murine model of post-myocardial infarction (MI) heart failure provides crucial proof-of-concept for its therapeutic potential in cardiac dysfunction.

In a murine model with permanent coronary artery ligation, administration of **Ninerafaxstat** led to progressive improvement in left ventricular systolic function and a reduction in myocardial fibrosis. These findings highlight the drug's potential to beneficially modulate cardiac remodeling and function in the context of ischemic heart disease and heart failure.

Preclinical Experimental Protocol: Post-Myocardial Infarction Murine Model

Parameter	Description
Animal Model	Murine model of post-myocardial infarction heart failure.
Intervention	Administration of IMB-1018972 (Ninerafaxstat).
Surgical Procedure	Permanent ligation of a coronary artery to induce myocardial infarction.
Key Outcome Measures	- Left ventricular systolic function.- Myocardial fibrosis.
Rationale	To assess the ability of Ninerafaxstat to mitigate left ventricular dysfunction and remodeling in a heart failure model.

Clinical Evidence: The IMPROVE-DiCE Phase 2a Trial

The most robust data on **Ninerafaxstat**'s role in a population relevant to diabetic cardiomyopathy comes from the single-center, open-label, mechanistic Phase 2a trial,

IMPROVE-DiCE (A phase 2a trial investigating **ninerafaxstat** – a novel cardiac mitotrope for the treatment of diabetic cardiomyopathy). This trial enrolled patients with T2D and obesity, a demographic at high risk for developing diabetic cardiomyopathy.

The study demonstrated that treatment with **Ninerafaxstat** significantly improves myocardial energetics, reduces cardiac steatosis (fatty infiltration), and enhances diastolic function in these patients.

Quantitative Data from the IMPROVE-DiCE Trial

The following tables summarize the key quantitative findings from the IMPROVE-DiCE trial, showcasing the effects of **Ninerafaxstat** on cardiac metabolism, function, and structure.

Table 1: Effects of **Ninerafaxstat** on Myocardial Energetics and Metabolism

Parameter	Baseline (Median [IQR])	Post-Treatment Change	p-value
Myocardial Energetics (PCr/ATP ratio)	1.6 [1.4, 2.1]	▲ 32% (median)	<0.01
Myocardial Triglyceride Content	2.2% [1.5, 3.2]	▼ 34%	0.026
Pyruvate Dehydrogenase (PDH) Flux	Not specified	▲ 45% (mean, in 7 of 9 subjects)	0.08

Table 2: Effects of **Ninerafaxstat** on Cardiac Function and Structure

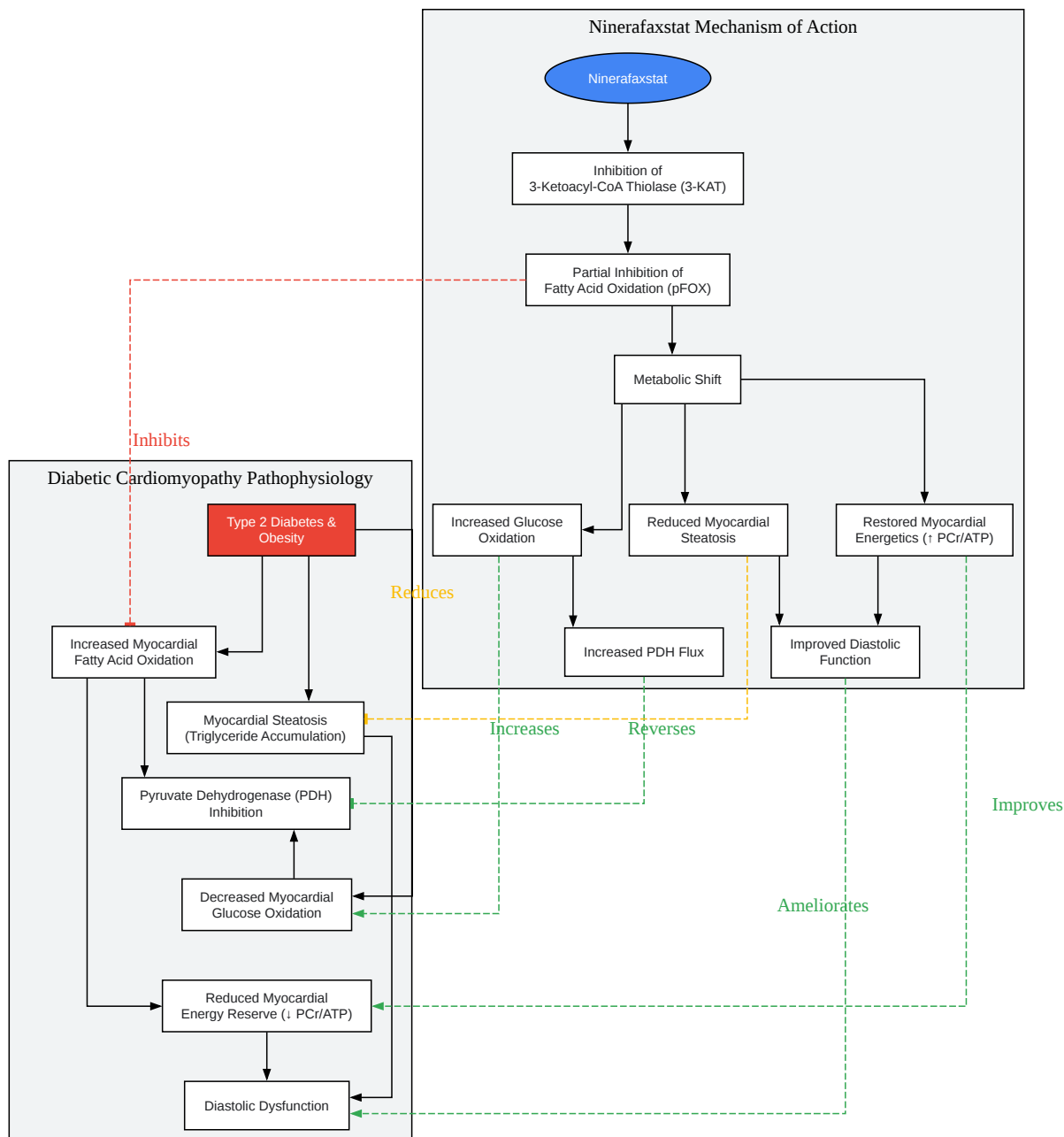
Parameter	Baseline (Median [IQR] or Mean \pm SD)	Post-Treatment Change	p-value
LV Peak Circumferential Diastolic Strain Rate	0.86 1/s [0.82, 1.06]	▲ 10-15%	<0.047
LV Peak Filling Rate	Not specified	▲ 11%	<0.05
Left Ventricular Volumes and Mass	LV Mass: 130g	No significant change	Not specified
Heart Rate and Blood Pressure	Not specified	No significant change	Not specified

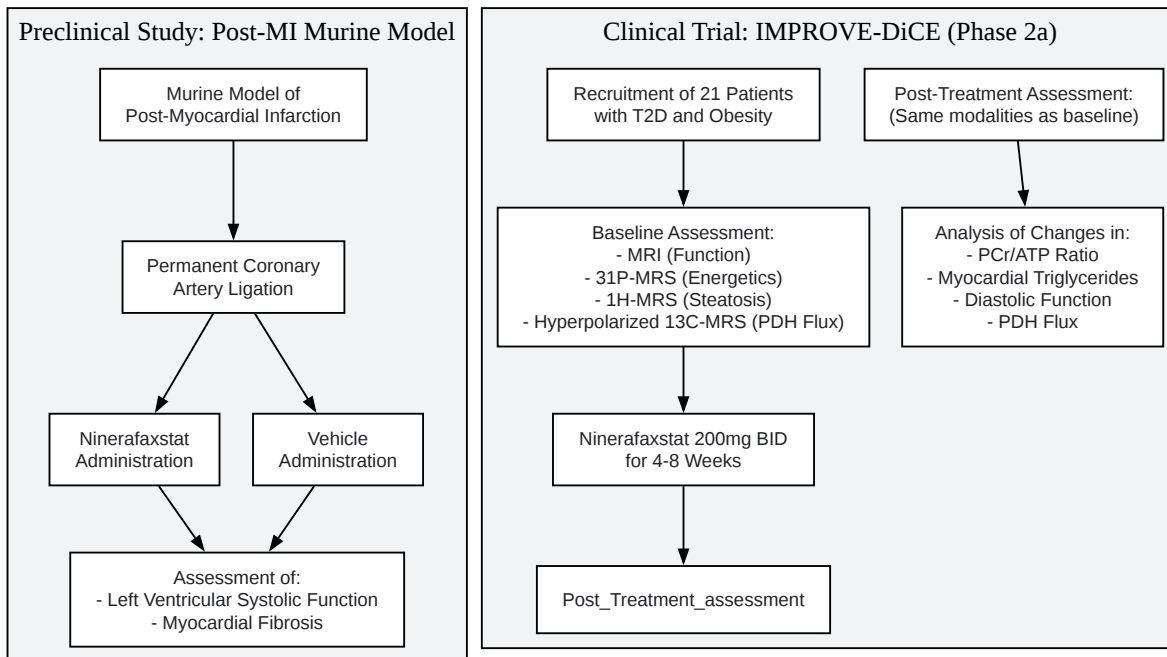
IMPROVE-DiCE Trial: Experimental Protocol

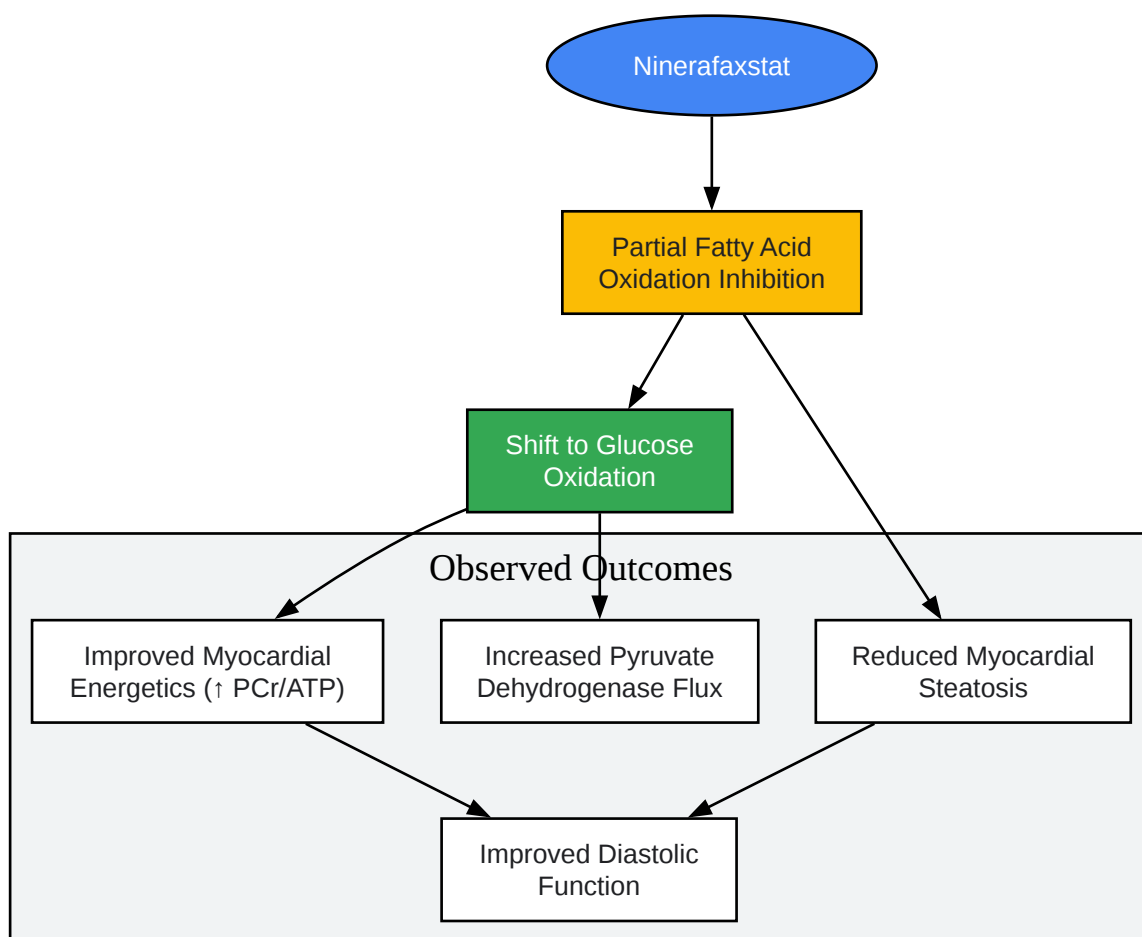
Parameter	Description
Study Design	Single-center, open-label, mechanistic Phase 2a trial.
Patient Population	21 patients with Type 2 Diabetes and obesity.
Inclusion Criteria (Median [IQR])	- HbA1c: 7.0% [6.6, 7.8]- Weight: 97kg
Treatment Regimen	200mg Ninerafaxstat administered orally, twice daily.
Treatment Duration	4 or 8 weeks.
Primary Outcome	Change in the cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio.
Assessment Methods	- Cardiac Metabolism & Function: Magnetic Resonance Imaging (MRI).- Myocardial Energetics:31P-Magnetic Resonance Spectroscopy (MRS).- Myocardial Steatosis:1H-MRS.- PDH Flux: Hyperpolarized [1-13C]pyruvate MRS (in a subset of 9 patients).

Visualizing the Mechanism and Workflow

To further elucidate the role of **Ninerafaxstat**, the following diagrams, generated using the DOT language, illustrate its mechanism of action, the experimental workflow of the IMPROVE-DiCE trial, and the logical relationship between its effects.







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References

- 1. imbria.com [imbria.com]
- 2. m.youtube.com [m.youtube.com]
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